molecular formula C7H4BrNO4 B1267607 3-Bromo-5-nitrobenzoic acid CAS No. 6307-83-1

3-Bromo-5-nitrobenzoic acid

Cat. No.: B1267607
CAS No.: 6307-83-1
M. Wt: 246.01 g/mol
InChI Key: AXRKIZCFYZBBPX-UHFFFAOYSA-N
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Description

3-Bromo-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4BrNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a nitro group at the fifth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-nitrobenzoic acid can be synthesized through a multi-step process involving nitration and bromination reactions. One common method involves the nitration of benzoic acid to form 3-nitrobenzoic acid, followed by bromination to introduce the bromine atom at the third position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-5-nitrobenzoic acid is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds and as a building block for drug discovery.

    Material Science: In the preparation of functional materials and polymers.

    Biological Studies: As a probe or reagent in biochemical assays and studies.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-nitrobenzoic acid is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3-bromo-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRKIZCFYZBBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286226
Record name 3-bromo-5-nitrobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00286226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-83-1
Record name 6307-83-1
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Record name 3-bromo-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

m-Nitrobenzoic acid (11.2 g, 67.0 mmol) was taken up in sulfuric acid (30 mL) and heated to 60° C. To this solution was added N-bromosuccinimide (14.3 g, 80.4 mmol) in three portions each over a 15 minute period. After stirring for 2 h, the mixture was poured into crushed ice (100 g) to precipitate a solid. The solid was filtered, washed with water followed by hexanes to give the desired product (16 g, 97%). LCMS for C7H3BrNO4 (M−H)+: m/z=244.0, 246.0.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-5-nitro-benzoic acid (17.6 g, 96.6 mmol, 1 equiv) in 48% aqueous HBr solution (180 ml) at 0° C. was added portionwise NaNO2 (8.67 g, 126 mmol, 1.3 equiv) over 20 min. The temperature was kept below 8° C. during this addition. The resulting mixture was then added to a suspension of CuBr (9.7 g, 67.6 mmol, 0.7 equiv) in 48% aqueous HBr solution (50 ml) at 65° C. over 40 min. The temperature was kept above 60° C. during the addition. The resulting mixture was stirred at 70° C. for 45 min, cooled to room temperature and diluted with 1 L of water. The aqueous phase was extracted three times with Et2O. The combined organic layers were washed twice with H2O, dried over MgSO4 and concentrated in vacuo to give 3-bromo-5-nitro-benzoic acid (D5) (21 g, 88%) as a brown solid. [M−H]−=245.7, RT=2.82 min
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
8.67 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
9.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 3-amino-5-nitro-benzoic acid (8.0 g) in 48% aqueous HBr (90 ml) at 0° C. was added sodium nitrite (4.0 g) over 15 minutes. The resulting solution of diazonium salt was added to CuBr (4.0 g) in 48% HBr (10 ml) at 60–70° C. at such a rate to maintain the temperature at 60–70° C. After completion of the addition, the mixture was warmed to 70° C. for 45 minutes. The mixture was cooled to room temperature, water (500 ml) was added and the product was extracted into ether (3×). The combined extracts were washed with water (2×), dried over sodium sulfate and evaporated to give a beige solid, 10.53 g.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To the solution of 7.92 g (43 mmol) 3-amino-5-nitro-benzoic acid in 4 ml water in an ice bath 48.8 ml (434 mmol, 10 eq) of aq 48% HBr are added. A saturated aqueous solution of 4.05 g (59 mmol, 1.35 eq) sodium nitrit is added over 10 min. The obtained solution is added to the solution of 9.36 g (65 mmol, 1.5 eq) cupper bromide in 48.8 ml (434 mmol, 10 eq) of aq 48% HBr at 70° C. The mixture is heated for 45 min at 70° C. After cooling to rt diethylether is added and the organic layer is washed with water until neutral pH is reached. Drying over sodium sulfate and evaporation of the solvent at reduced pressure to give the product as yellow solid.
Quantity
7.92 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
9.36 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-nitrobenzoic acid
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of the research paper's findings on synthesizing benzamides from 3-Bromo-5-nitrobenzoic acid?

A: The research paper [] presents a novel method for synthesizing benzamides using this compound and various amines. The key advantage of this method is the use of thionyl chloride as a coupling agent under solvent-free conditions. This approach offers several benefits, including:

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